molecular formula C12H11BrN2O5 B3932175 6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone

6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone

Cat. No.: B3932175
M. Wt: 343.13 g/mol
InChI Key: PRJGMUUNRHWKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone, also known as BZP-NP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of benzodioxole derivatives and has a molecular weight of 319.14 g/mol.

Mechanism of Action

The mechanism of action of 6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone is not well understood. However, it has been reported to act as a dopamine and serotonin transporter inhibitor. This means that it can prevent the reuptake of dopamine and serotonin into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This compound has also been reported to act as a sigma-1 receptor agonist, which may contribute to its effects.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, which may lead to increased locomotor activity and reward-seeking behavior. This compound has also been reported to increase the release of glutamate, which may contribute to its effects on locomotor activity. In addition, this compound has been reported to have anxiogenic effects, which may be due to its effects on the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone in lab experiments is its high affinity for the dopamine and serotonin transporters. This makes it a useful tool for studying the role of dopamine and serotonin in the brain. Another advantage is its high affinity for the sigma-1 receptor, which makes it a potential tool for studying the role of this receptor in the brain. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been reported to have neurotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone in scientific research. One direction is to study its effects on the sigma-1 receptor in more detail. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic system. Additionally, future research could focus on developing derivatives of this compound that have improved selectivity and reduced toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. Its high affinity for the dopamine and serotonin transporters and the sigma-1 receptor make it a potential tool for studying the role of these neurotransmitter systems in the brain. However, its potential toxicity may limit its use in certain experiments. Future research could focus on developing derivatives of this compound that have improved selectivity and reduced toxicity.

Scientific Research Applications

6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone has been of interest to scientists due to its potential use as a research tool. It has been reported to have a high affinity for the dopamine transporter, which makes it a potential candidate for studying the role of dopamine in the brain. This compound has also been reported to have a high affinity for the serotonin transporter, which makes it a potential candidate for studying the role of serotonin in the brain. In addition, this compound has been reported to have a high affinity for the sigma-1 receptor, which makes it a potential candidate for studying the role of this receptor in the brain.

Properties

IUPAC Name

6-(6-bromo-1,3-benzodioxol-5-yl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O5/c13-7-4-10-9(19-5-20-10)3-6(7)12-8(15(17)18)1-2-11(16)14-12/h3-4,8,12H,1-2,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJGMUUNRHWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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